3-[2-[4-(2-Fluorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one
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Overview
Description
3-[2-[4-(2-Fluorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is a complex organic compound that features a piperidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(2-Fluorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the piperidine ring.
Formation of the Piperazine Moiety: This can be synthesized through cyclization reactions involving diamines and dihaloalkanes.
Coupling of the Piperidine and Piperazine Moieties: This step involves the formation of an amide bond between the two moieties, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(2-Fluorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[2-[4-(2-Fluorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[2-[4-(2-Fluorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group is believed to play a crucial role in binding to the target site, while the piperidine and piperazine moieties facilitate the overall molecular interaction. This compound may modulate signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b]quinolin-4-amine
- 2-(5-(3-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)isoxazol-5-yl)-2H-tetrazol-2-yl)acetic acid
Uniqueness
3-[2-[4-(2-Fluorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is unique due to its specific combination of piperidine and piperazine moieties, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O3/c1-14(2)24-12-9-22-20(26)17(24)13-19(25)23-10-7-15(8-11-23)27-18-6-4-3-5-16(18)21/h3-6,14-15,17H,7-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVCLXNWOYWHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(=O)C1CC(=O)N2CCC(CC2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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